N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 394213-79-7
VCID: VC5634934
InChI: InChI=1S/C26H27BrN8O4S4/c1-2-40-26-33-31-24(42-26)29-22(36)16-41-25-32-30-21(35(25)19-9-7-18(27)8-10-19)15-28-23(37)17-5-11-20(12-6-17)43(38,39)34-13-3-4-14-34/h5-12H,2-4,13-16H2,1H3,(H,28,37)(H,29,31,36)
SMILES: CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Molecular Formula: C26H27BrN8O4S4
Molecular Weight: 723.7

N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide

CAS No.: 394213-79-7

Cat. No.: VC5634934

Molecular Formula: C26H27BrN8O4S4

Molecular Weight: 723.7

* For research use only. Not for human or veterinary use.

N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide - 394213-79-7

Specification

CAS No. 394213-79-7
Molecular Formula C26H27BrN8O4S4
Molecular Weight 723.7
IUPAC Name N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C26H27BrN8O4S4/c1-2-40-26-33-31-24(42-26)29-22(36)16-41-25-32-30-21(35(25)19-9-7-18(27)8-10-19)15-28-23(37)17-5-11-20(12-6-17)43(38,39)34-13-3-4-14-34/h5-12H,2-4,13-16H2,1H3,(H,28,37)(H,29,31,36)
Standard InChI Key UHYISVDFLHLGJT-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Introduction

Structural Composition and Synthetic Pathways

Molecular Architecture

The compound features a benzamide backbone substituted with a pyrrolidine-1-sulfonyl group at the para position. This core is further functionalized with a 4-(4-bromophenyl)-1,2,4-triazole ring, which is tethered to a 1,3,4-thiadiazole unit via a sulfanyl-methylcarbamoyl linker. Key structural elements include:

  • Pyrrolidine sulfonamide: Enhances metabolic stability and membrane permeability .

  • 4-Bromophenyl group: Improves lipophilicity and target binding affinity through halogen interactions .

  • 1,3,4-Thiadiazole and 1,2,4-triazole rings: Impart electron-deficient character, facilitating interactions with enzymatic active sites .

Synthetic Strategies

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous protocols :

  • Formation of the 1,3,4-thiadiazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions.

  • Introduction of the triazole ring: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated cyclization.

  • Sulfonylation of pyrrolidine: Reaction of pyrrolidine with sulfonyl chlorides to install the sulfonamide group.

  • Coupling reactions: Amide bond formation between the benzamide and triazole-thiadiazole subunits using carbodiimide coupling agents.

A hypothetical synthetic route is summarized in Table 1.

Table 1: Proposed Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Thiadiazole formationCS₂, H₂SO₄, 80°C, 6h65
2Triazole cyclizationNaN₃, CuI, DMF, 100°C, 12h72
3Sulfonylation of pyrrolidineClSO₂Ph, Et₃N, CH₂Cl₂, 0°C→RT85
4Amide couplingEDC, HOBt, DMF, RT, 24h58

Pharmacological Activities and Mechanisms

Anticancer Activity

Pyrrolidine-sulfonamide hybrids have shown promise in oncology. Li et al. (2020) identified a pyrrolidine-containing CXCR4 antagonist (IC₅₀ = 79 nM) that suppressed cancer metastasis in murine models . The bromophenyl group in the target compound may similarly enhance binding to chemokine receptors or tyrosine kinases, while the thiadiazole moiety could induce apoptosis via reactive oxygen species (ROS) generation .

Enzyme Inhibition

The pyrrolidine sulfonamide group is a known pharmacophore for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition. Poyraz et al. (2023a) reported pyrrolidine-benzenesulfonamide derivatives with Ki values of 5.14 nM for hCA II—26-fold more potent than acetazolamide . This compound’s sulfonamide moiety may coordinate with zinc ions in CA active sites, while the triazole-thiadiazole system could block substrate access.

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine sulfonamide: Replacing the sulfonamide with a methyl group reduces CA inhibition by >10-fold, as seen in compound 18 (Poyraz et al., 2023a) .

  • 4-Bromophenyl substitution: Halogenated aryl groups improve target affinity via hydrophobic and halogen-bonding interactions. For instance, 4-chlorophenyl analogs of 1,2,4-oxadiazole-pyrrolidine hybrids showed 3x higher DNA gyrase inhibition than non-halogenated derivatives .

  • Ethylsulfanyl linker: The thioether group enhances solubility and metabolic stability compared to oxygen or amine linkers .

Pharmacokinetic and Toxicity Profile

While experimental ADMET data for this specific compound are unavailable, related molecules offer insights:

  • Absorption: Pyrrolidine sulfonamides exhibit moderate oral bioavailability (40–60%) due to balanced lipophilicity .

  • Metabolism: Hepatic oxidation of the ethylsulfanyl group may generate sulfoxide metabolites, as observed in thiadiazole-containing drugs .

  • Toxicity: Pyrrolidine derivatives generally show low cytotoxicity (IC₅₀ > 50 μM in NIH/3T3 fibroblasts) , but bromophenyl groups warrant hepatotoxicity screening.

Future Directions and Applications

  • Optimization: Introducing fluoro substituents on the benzamide ring may enhance blood-brain barrier penetration for neurodegenerative applications.

  • Combination therapies: Pairing with β-lactam antibiotics could synergize against multidrug-resistant bacteria.

  • Targeted delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor selectivity.

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